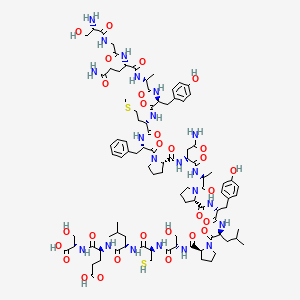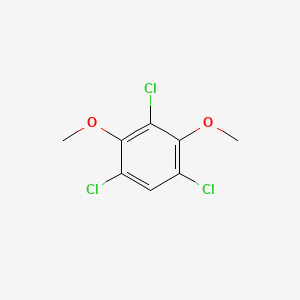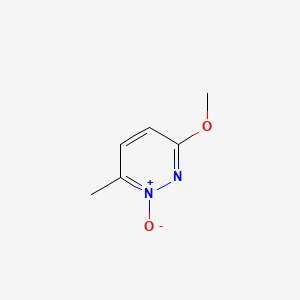
3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide typically involves the reaction of 3-methoxy-6-methylpyridazine with an oxidizing agent. One common method includes the use of hydrogen peroxide or a peracid in an organic solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent pyridazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of higher oxides or ring-opened products.
Reduction: Regeneration of the parent pyridazine.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering the function of the enzyme. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 3-Methoxy-6-methylpyridazine
Uniqueness
3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide is unique due to its specific substitution pattern and the presence of the 1-oxide functional group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives. Its ability to undergo selective oxidation and reduction reactions makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
CAS No. |
1074-48-2 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-methoxy-6-methyl-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-3-4-6(10-2)7-8(5)9/h3-4H,1-2H3 |
InChI Key |
PGVUKMGRWXZNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](N=C(C=C1)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


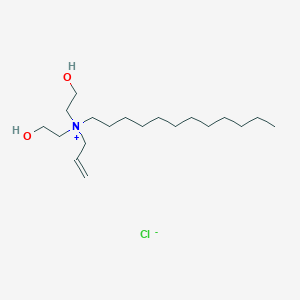
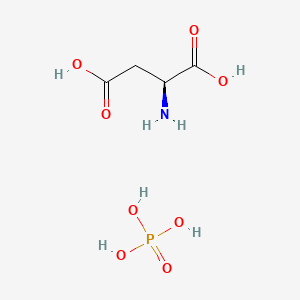
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
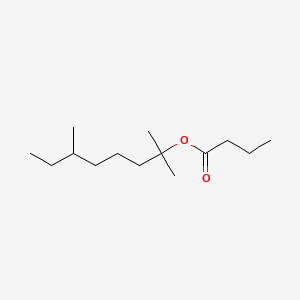

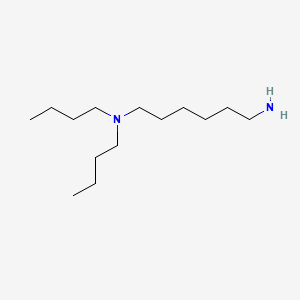


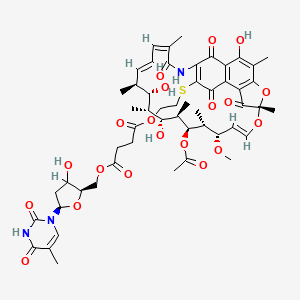

![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)

